molecular formula C23H28N6O2 B2995695 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899395-67-6

1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2995695
CAS No.: 899395-67-6
M. Wt: 420.517
InChI Key: VQODOTUIOASJQS-UHFFFAOYSA-N
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Description

The compound 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:

  • 1,7-Dimethyl groups: These substituents enhance metabolic stability and influence steric interactions with target proteins.
  • 8-(o-Tolyl) substitution: The ortho-methylphenyl group at position 8 contributes to hydrophobic interactions and may modulate receptor selectivity.

Properties

IUPAC Name

4,7-dimethyl-6-(2-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-16-9-5-6-10-18(16)29-17(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)14-13-26-11-7-4-8-12-26/h5-6,9-10,15H,4,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQODOTUIOASJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of purine and imidazole scaffolds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₄H₁₈N₄O₂
  • Molecular Weight: 286.32 g/mol

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity:
    • Studies have shown that compounds with imidazole and purine derivatives possess significant anticancer properties. For instance, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines such as HCT-15 and HeLa cells .
    • The mechanism often involves inhibition of tubulin polymerization and induction of apoptosis in cancer cells .
  • Adenosine Receptor Modulation:
    • The compound may act on adenosine receptors, which are critical in various physiological processes including inflammation and neuroprotection. Compounds with similar structures have been noted to exhibit both agonistic and antagonistic effects on these receptors .
  • Phosphodiesterase Inhibition:
    • Similar derivatives have been characterized as phosphodiesterase inhibitors, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play essential roles in cellular signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization: This leads to cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Signaling Pathways: By interacting with adenosine receptors and phosphodiesterases, the compound can influence various signaling pathways implicated in inflammation and cancer progression.

Case Studies

Several studies highlight the biological activity of similar compounds:

CompoundCell LineIC50 (nM)Activity
Compound AHCT-1580Anticancer
Compound BHeLa200Anticancer
Compound CA549510Tubulin Inhibition

These studies underscore the potential therapeutic applications of imidazole-purine derivatives in oncology.

Research Findings

Recent findings indicate that modifications to the imidazole or purine rings can significantly enhance biological activity. For example:

  • Substituting different groups at the 8-position of the purine core has been shown to alter potency against cancer cell lines dramatically .
  • The introduction of piperidine moieties has been linked to improved selectivity and reduced toxicity .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name / ID (Evidence) Substituents (Positions) Key Biological Activities / Findings Pharmacokinetic Insights
Target Compound 1,7-dimethyl; 8-(o-tolyl); 3-(2-(piperidin-1-yl)ethyl) Hypothesized PDE4B/PDE10A inhibition (based on ); potential kinase selectivity () Balanced lipophilicity for CNS penetration
8-(2-Methoxyphenyl)-1-methyl-7-phenyl analogue (4,5) 1-methyl; 7-phenyl; 8-(2-methoxyphenyl); 3-(2-piperidinylethyl) Kinase inhibitor (); methoxy group may enhance solubility but reduce membrane permeability Moderate metabolic stability
8-(4-(6,7-Dimethoxyisoquinolinyl)butyl) analogue (3) 1,3-dimethyl; 8-substituted with dimethoxy-tetrahydroisoquinoline Potent PDE4B1/PDE10A inhibition (IC50 < 100 nM); 5-HT receptor affinity () High molecular weight may limit bioavailability
8-Ethyl-1,7-dimethyl analogue (6) 1,7-dimethyl; 8-ethyl Limited activity data; simpler substituent likely reduces potency High solubility due to small alkyl chain
8-(2-Phenylethyl) analogue (15) 1,7-dimethyl; 8-(2-phenylethyl) Structural analog with unknown activity; phenylethyl enhances lipophilicity Potential for prolonged half-life
8-(2-Hydroxyethyl) analogue (13) 1,7-dimethyl; 8-(2-hydroxyethyl) Hydroxyl group improves aqueous solubility; may reduce cellular uptake Suitable for intravenous formulations
8-(Butyl)-7-(trifluoromethylphenyl) analogue (12) 8-butyl; 7-(2-trifluoromethylphenyl) Selective kinase inhibition (); trifluoromethyl enhances binding affinity High metabolic stability due to fluorine

Structural and Functional Insights

Position 8 Substitution
  • o-Tolyl (Target) vs. In contrast, the methoxy group in ’s analogue introduces polarity, which may reduce blood-brain barrier penetration but improve solubility .
  • Alkyl Chains (6,12,15) : Ethyl and butyl substituents () simplify the structure but often reduce potency. The phenylethyl group () increases lipophilicity, favoring membrane-bound targets .
Position 3 Side Chain
  • The 3-(2-(piperidin-1-yl)ethyl) group in the target compound and ’s analogue introduces a basic nitrogen, enhancing interactions with acidic residues in enzymes (e.g., PDEs) or receptors (e.g., 5-HT). Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
Position 7 Substitution
  • The 1,7-dimethyl configuration in the target compound and ’s analogue reduces metabolic degradation at these positions. In contrast, ’s trifluoromethylphenyl group at position 7 enhances electron-withdrawing effects, stabilizing interactions with kinase ATP pockets .

Pharmacokinetic and Toxicity Considerations

  • Solubility : Hydroxyethyl () and methoxyphenyl () substituents improve aqueous solubility, whereas o-tolyl and phenylethyl (Target, ) favor lipid-rich environments .
  • Metabolic Stability : Piperidine-containing side chains (Target, ) may undergo CYP450-mediated oxidation, requiring structural optimization for prolonged activity .

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